
E6 berbamine
Vue d'ensemble
Description
E6 Berbamine, également connu sous le nom de p-nitrobenzoate de berbamine, est un antagoniste puissant de la calmoduline. C'est un alcaloïde bis-benzylisoquinoléine dérivé de la plante Berberis amurensis. Ce composé a montré des activités pharmacologiques significatives, notamment des propriétés anti-leucémiques et antivirales .
Méthodes De Préparation
E6 Berbamine peut être synthétisé par diverses voies de synthèse. Une méthode courante implique la réaction de la berbamine avec l'acide p-nitrobenzoïque dans des conditions spécifiques pour former du p-nitrobenzoate de berbamine. La réaction nécessite généralement un solvant tel que le diméthylsulfoxyde (DMSO) ou l'éthanol et est effectuée à température ambiante . Les méthodes de production industrielle impliquent souvent une synthèse à grande échelle utilisant des conditions de réaction similaires mais optimisées pour des rendements et une pureté plus élevés .
Analyse Des Réactions Chimiques
E6 Berbamine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut être réalisée à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction impliquent souvent des réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles comme l'hydroxyde de sodium ou l'ammoniac.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de l'this compound peut conduire à la formation de divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .
Applications De Recherche Scientifique
E6 Berbamine a un large éventail d'applications en recherche scientifique :
Médecine : Le composé a montré un potentiel dans le traitement de la leucémie et d'autres cancers en inhibant les enzymes dépendantes de la calmoduline.
Mécanisme d'action
This compound exerce ses effets principalement en inhibant la calmoduline, une protéine multifonctionnelle de liaison au calcium. En se liant à la calmoduline, this compound inhibe l'activité des enzymes dépendantes de la calmoduline telles que la myosine kinase de la chaîne légère et la phosphodiestérase I . Cette inhibition perturbe divers processus cellulaires, entraînant des effets tels que la réduction de la prolifération cellulaire et l'augmentation de l'apoptose dans les cellules cancéreuses . De plus, il a été démontré que l'this compound bloquait l'entrée du SARS-CoV-2 dans les cellules hôtes en inhibant la fusion de la membrane médiée par la protéine de pointe virale .
Mécanisme D'action
E6 Berbamine exerts its effects primarily by inhibiting calmodulin, a multifunctional calcium-binding protein. By binding to calmodulin, this compound inhibits the activity of calmodulin-dependent enzymes such as myosin light chain kinase and phosphodiesterase I . This inhibition disrupts various cellular processes, leading to effects such as reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound has been shown to block the entry of SARS-CoV-2 into host cells by inhibiting the viral spike protein-mediated membrane fusion .
Comparaison Avec Des Composés Similaires
E6 Berbamine est unique parmi les antagonistes de la calmoduline en raison de sa puissante activité et de sa perméabilité cellulaire. Des composés similaires comprennent :
Chlorhydrate de berbamine : Un autre alcaloïde bis-benzylisoquinoléine présentant des propriétés antagonistes de la calmoduline similaires.
Trifluopérazine : Un médicament antipsychotique qui agit également comme un antagoniste de la calmoduline.
This compound se distingue par sa puissance et sa sélectivité supérieures par rapport à ces composés .
Activité Biologique
E6 Berbamine, a derivative of the bis-benzylisoquinoline alkaloid berbamine, has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and viral infections. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Overview of this compound
This compound is recognized as a potent calmodulin (CaM) antagonist that selectively inhibits calmodulin-dependent enzymes such as myosin light chain kinase (MLCK) and P-glycoprotein (P-gp) in vascular endothelial cells. Its chemical structure allows it to penetrate cell membranes effectively, making it a promising candidate for therapeutic applications in various medical fields .
- Calmodulin Inhibition : this compound disrupts the activity of calmodulin-dependent enzymes, which are crucial for numerous cellular functions, including muscle contraction and cell signaling. The inhibition of MLCK by this compound has been quantified with an inhibition constant (Ki) of approximately 0.95 µM .
- Antiviral Activity : Recent studies have demonstrated that this compound effectively inhibits the entry and replication of viruses such as SARS-CoV-2 and flaviviruses (e.g., Zika virus and Japanese encephalitis virus). The compound was shown to significantly reduce intracellular and extracellular viral RNA levels in treated cells, with an effective concentration (EC50) against SARS-CoV-2 reported at around 2.3 mM .
- Cancer Cell Growth Inhibition : this compound has been observed to induce regression in imatinib-resistant K562 leukemia xenografts in vivo. It targets the CaMKII γ pathway, a critical regulator of multiple signaling networks involved in cancer cell survival and proliferation. The treatment led to a marked reduction in tumor weight without significant body weight loss in animal models .
Antiviral Studies
- SARS-CoV-2 Inhibition : In vitro studies indicated that this compound inhibits the entry of SARS-CoV-2 pseudotyped particles into host cells by compromising endosomal trafficking pathways. This results in decreased levels of ACE2 at the plasma membrane, which is essential for viral entry .
- Flavivirus Activity : this compound demonstrated significant antiviral effects against Zika virus (EC50 ~ 2.17 mM) and Japanese encephalitis virus (EC50 ~ 1.62 mM), confirming its role as an effective anti-flavivirus agent .
Cancer Research
- Leukemia Treatment : A study involving nude mice with imatinib-resistant K562 xenografts showed that this compound treatment led to tumor regression, with tumor weights significantly lower than those in control groups (111.25 ± 169.0 mg for BBM-treated vs. 1372.75 ± 402.0 mg for control) .
- Mechanistic Insights : The compound was found to inhibit critical signaling pathways such as NF-κB and Wnt/β-catenin, which are vital for leukemia stem cell survival .
Data Summary
Biological Activity | Details |
---|---|
Calmodulin Antagonism | Inhibits MLCK activity (Ki = 0.95 µM) |
Antiviral Activity | Effective against SARS-CoV-2 (EC50 ~ 2.3 mM), Zika virus (EC50 ~ 2.17 mM), Japanese encephalitis virus (EC50 ~ 1.62 mM) |
Cancer Treatment | Induces regression of imatinib-resistant K562 xenografts; inhibits multiple cancer-related signaling pathways |
Propriétés
IUPAC Name |
[(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAVTDKYTXNVBU-OIDHKYIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H43N3O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
757.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism by which E6 berbamine protects hair cells from aminoglycoside-induced damage?
A: this compound, a bisbenzylisoquinoline derivative, has been shown to protect hair cells from damage caused by aminoglycoside antibiotics. Research suggests that this protection stems from this compound's ability to reduce the uptake of aminoglycosides into the hair cells []. This reduced uptake helps preserve hair cell function, even during and after exposure to the antibiotic [].
Q2: Does this compound's protective effect on hair cells impact the efficacy of aminoglycoside antibiotics?
A: Importantly, studies indicate that this compound does not compromise the effectiveness of aminoglycoside antibiotics while offering hair cell protection []. This finding suggests that this compound holds promise as a potential therapeutic agent to mitigate the ototoxic side effects of these essential antibiotics.
Q3: What is the structural difference between this compound and other bisbenzylisoquinoline derivatives, and how do these differences affect their activity on nicotinic acetylcholine receptors (nAChRs)?
A: this compound, tetrandrine, and hernandezine are all bisbenzylisoquinoline derivatives that have been studied for their effects on nAChRs. While the exact structural differences and their impact on nAChR activity would require a detailed analysis of their molecular structures, research indicates varying inhibitory effects on different nAChR subtypes []. For instance, this compound completely inhibited the alpha3*nAChR but only partially inhibited the alpha7-nAChR []. In contrast, tetrandrine and hernandezine inhibited both receptors, displaying selectivity for the alpha7-nAChR []. These findings highlight the importance of structural variations within this class of compounds and their potential to influence activity and selectivity for specific nAChR subtypes.
Q4: Besides its potential otoprotective effects, are there other cellular processes where this compound has shown activity?
A: Yes, research suggests that this compound influences store-operated Ca2+ entry (SOC) in bovine adrenocortical fasciculata cells []. It appears to exert this effect by modulating the integrity of the actin-network within these cells, a process that involves calcium/calmodulin-dependent myosin-light chain kinase [].
Q5: What are the implications of identifying natural compounds like this compound that can protect against aminoglycoside-induced hair cell damage?
A: The discovery of this compound and other bisbenzylisoquinoline derivatives as potential otoprotectants represents a significant step towards developing therapies for preventing hearing loss, particularly in individuals requiring aminoglycoside treatment []. This finding could lead to novel treatment options for patients at risk of aminoglycoside-induced ototoxicity, improving their quality of life and potentially reducing the burden of hearing loss globally.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.